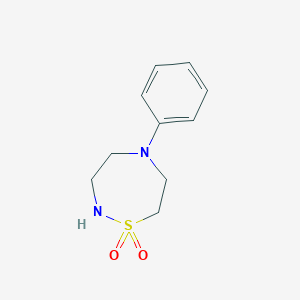

![molecular formula C11H11FN4OS B2945751 4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-93-6](/img/structure/B2945751.png)

4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the fluorophenyl group would likely make the molecule somewhat polar, while the amino and methylsulfanyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could potentially act as a base or nucleophile, while the carbonyl group in the triazinone ring could potentially act as an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Theoretical Studies

- Catalyst- and Solvent-Free Synthesis : This compound has been utilized in catalyst- and solvent-free syntheses, particularly in the microwave-assisted Fries rearrangement, as shown in the study by Moreno-Fuquen et al. (2019). This process highlights its use in regioselective synthesis and the potential for efficient production of heterocyclic compounds (Moreno-Fuquen et al., 2019).

Antimicrobial and Antioxidant Applications

- Antimicrobial Activities : Research by Bektaş et al. (2007) demonstrates the use of 1,2,4-triazinone derivatives, including compounds similar to the one , in synthesizing antimicrobial agents. These compounds have shown effectiveness against various microorganisms (Bektaş et al., 2007).

- Antioxidant Agents : Makki et al. (2018) explored the synthesis of fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one as potent antioxidant agents. These compounds, including variants of the one , have been evaluated for their antioxidative properties (Makki et al., 2018).

Synthesis of Novel Compounds

- Novel Compound Synthesis : Bakhotmah (2015) reported the synthesis of a class of β-amino acids bearing 1,2,4-triazinone, highlighting its use in developing new chemical entities with potential biological activity (Bakhotmah, 2015).

Applications in Material Science

- Proton-Conducting Aromatic Poly(ether sulfone)s : Tigelaar et al. (2009) synthesized novel aromatic poly(ether sulfone)s containing 1,2,4-triazine groups. These materials, related to the compound , have potential applications in proton exchange membranes, demonstrating the compound's relevance in material science (Tigelaar et al., 2009).

Biological Activity and Medicinal Chemistry

- Carbonic Anhydrase Inhibitors : A study by Ceruso et al. (2014) on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, related to the compound , demonstrated their role as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These findings indicate potential applications in developing new antimycobacterial agents (Ceruso et al., 2014).

Agricultural Chemistry

- Herbicide Activity Modulation : Research by Hamprecht et al. (2004) into the selective fluorine substitution in herbicides, including compounds similar to the one , demonstrates its potential in enhancing herbicidal properties and selectivity in crops like rice, cereals, and maize (Hamprecht et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRJXJNLRCYDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

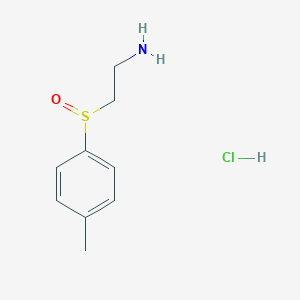

![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

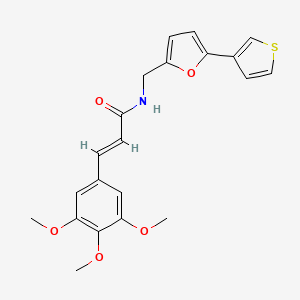

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)

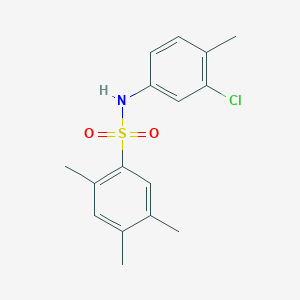

![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)

![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)

![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)

![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)